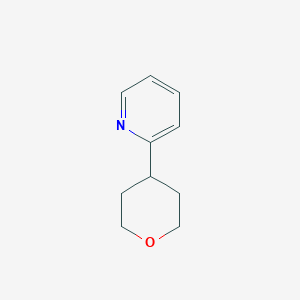

2-(Oxan-4-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Oxan-4-yl)pyridine” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound. It is a bioisostere of benzene with one carbon displaced by a nitrogen atom . The compound also contains an oxan-4-yl group .

Synthesis Analysis

Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . The synthesis of pyridine derivatives often relies on condensation reactions or cycloaddition reactions . For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of “2-(Oxan-4-yl)pyridine” can be analyzed using computational tools like Density Functional Theory (DFT). These tools can provide insights into the chemical activity and electronic properties of the compound .Chemical Reactions Analysis

Pyridine-based compounds can undergo a variety of chemical reactions. For instance, they can participate in cross-coupling reactions with alkyl halides to form alkylated pyridines . They can also undergo reactions with Grignard reagents to form 2-substituted pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Oxan-4-yl)pyridine” can be determined using various analytical techniques. For instance, spectroscopic analytical items (IR, NMR and UV–Vis) can be calculated using DFT methods .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

2-(Oxan-4-yl)pyridine: derivatives are integral in the synthesis of various pharmaceutical compounds. They serve as key intermediates in the development of drugs with therapeutic potential, such as palbociclib , a breast cancer drug, and dilmapimod , which has activity against rheumatoid arthritis . The pyridopyrimidine moiety, to which 2-(Oxan-4-yl)pyridine is related, is present in these significant drugs and continues to be studied for new therapy developments.

Materials Science

In materials science, 2-(Oxan-4-yl)pyridine plays a role in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanones . These compounds are synthesized through copper-catalyzed reactions and are important intermediates for materials with electronic applications.

Chemical Sensors

The compound’s derivatives are used in the development of chemical sensors. For instance, polyvinylpyridine-based electrodes, which include pyridine units, have been applied in sensors for detecting humidity and various chemicals due to their enhanced electrical conductivity .

Medical Research

In medical research, 2-(Oxan-4-yl)pyridine derivatives are explored for their anticancer properties. They are part of the structure of compounds that target specific kinases involved in cancer, such as ALK and ROS1 . This highlights the compound’s significance in the design of new cancer therapies.

Optical Characterization

2-(Oxan-4-yl)pyridine: is also relevant in the field of optical characterization. Its derivatives, particularly those related to imidazo[1,5-a]pyridines, exhibit unique photophysical properties, such as high photoluminescent quantum yield and large Stokes shift, which are valuable in the study of fluorophores .

Environmental Science

In environmental science, metal–organic frameworks (MOFs) incorporating pyridine-substituted compounds have been designed for efficient pesticide detection. These MOFs exhibit strong luminescence and high fluorescence quantum yield, making them excellent candidates for sensing applications .

Wirkmechanismus

The mechanism of action of pyridine-based compounds can vary depending on their specific structure and the biological target they interact with. Some pyridine-based compounds have shown cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(oxan-4-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-6-11-10(3-1)9-4-7-12-8-5-9/h1-3,6,9H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBHDYYQFLIXRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxan-4-yl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883064.png)

![Methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2883072.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2883073.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-sulfonamide](/img/structure/B2883077.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2883078.png)

![4-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2883079.png)